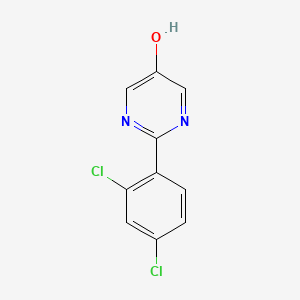
sec-Butyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl-3-Fluorpropylcarbonat: ist eine organische Verbindung, die durch das Vorhandensein einer Carbonatsester-Funktion, einer sekundären Butylgruppe und einer Fluorpropyl-Einheit gekennzeichnet ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von sec-Butyl-3-Fluorpropylcarbonat beinhaltet typischerweise die Reaktion von sec-Butylalkohol mit 3-Fluorpropylchlorformiat. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Chlorformats zu verhindern. Eine Base, wie Pyridin oder Triethylamin, wird häufig verwendet, um die während der Reaktion gebildete Salzsäure zu neutralisieren.
Reaktionsschema:
sec-Butyl alcohol+3-fluoropropyl chloroformate→sec-Butyl 3-fluoropropyl carbonate+HCl
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von sec-Butyl-3-Fluorpropylcarbonat kontinuierliche Durchflussreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Reinigungsschritte, wie Destillation oder Umkristallisation, werden verwendet, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
sec-Butyl-3-Fluorpropylcarbonat kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: In Gegenwart von Wasser kann der Carbonatsester zu sec-Butylalkohol und 3-Fluorpropanol hydrolysieren.
Substitutionsreaktionen: Das Fluoratom kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser.
Substitution: Nukleophile (z. B. Amine, Thiole), Lösungsmittel wie Dichlormethan oder Acetonitril.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Hydrolyse: sec-Butylalkohol und 3-Fluorpropanol.
Substitution: sec-Butyl-substituierte Produkte und entsprechende Fluor-substituierte Nebenprodukte.
Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
sec-Butyl-3-Fluorpropylcarbonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung fluorierter Verbindungen.
Biologie: Untersucht auf sein Potenzial als Prodrug, wobei der Carbonatsester in vivo hydrolysiert werden kann, um aktive pharmazeutische Inhaltsstoffe freizusetzen.
Medizin: Erforscht auf sein Potenzial für die Verwendung in Arzneimittelverabreichungssystemen, wobei die Carbonatsesterbindung eine kontrollierte Freisetzung von therapeutischen Wirkstoffen ermöglichen kann.
Industrie: Wird bei der Entwicklung von Spezialmaterialien wie fluorierten Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den sec-Butyl-3-Fluorpropylcarbonat seine Wirkungen ausübt, hängt von seiner Anwendung ab. Bei der Arzneimittelverabreichung kann die Verbindung einer enzymatischen Hydrolyse unterliegen, um aktive Arzneimittel freizusetzen. Die beteiligten molekularen Ziele und Pfade können variieren, umfassen aber typischerweise Esterasen, die die Hydrolyse der Carbonatsesterbindung katalysieren.
Wirkmechanismus
The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-3-Fluorpropylcarbonat
- sec-Butyl-2-Fluorethylcarbonat
- sec-Butyl-3-Chlorpropylcarbonat
Vergleich
sec-Butyl-3-Fluorpropylcarbonat ist einzigartig durch das Vorhandensein sowohl einer sekundären Butylgruppe als auch einer Fluorpropyleinheit. Diese Kombination verleiht unterschiedliche chemische Eigenschaften wie erhöhte Lipophilie und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielen. Im Vergleich zu tert-Butyl-Analoga können sec-Butyl-Derivate unterschiedliche sterische und elektronische Effekte aufweisen, die ihre Reaktivität und Anwendungsprofile beeinflussen.
Eigenschaften
Molekularformel |
C8H15FO3 |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
butan-2-yl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
LYVADNAPCLJOER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


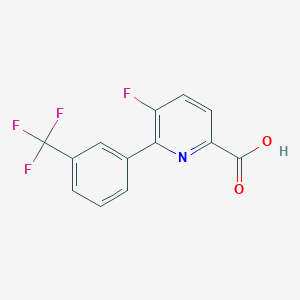
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
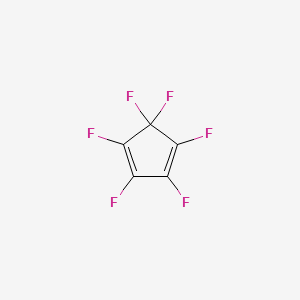
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
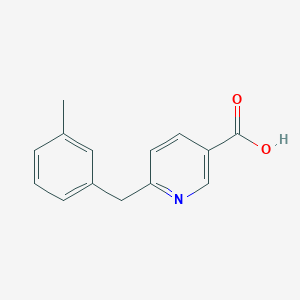

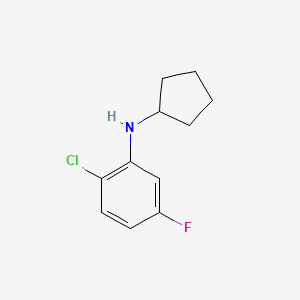

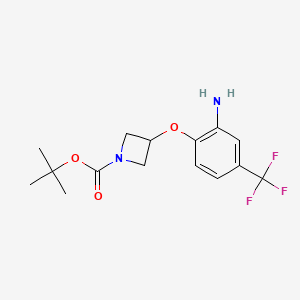
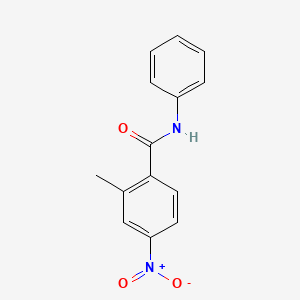
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)
